7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961655
InChI: InChI=1S/C10H7ClFNO2/c1-4-7(12)2-6(11)9-8(4)5(3-13-9)10(14)15/h2-3,13H,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.62 g/mol

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC15961655

Molecular Formula: C10H7ClFNO2

Molecular Weight: 227.62 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid -

Specification

Molecular Formula C10H7ClFNO2
Molecular Weight 227.62 g/mol
IUPAC Name 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid
Standard InChI InChI=1S/C10H7ClFNO2/c1-4-7(12)2-6(11)9-8(4)5(3-13-9)10(14)15/h2-3,13H,1H3,(H,14,15)
Standard InChI Key DSEMKMHGQZYZHH-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

The IUPAC name of this compound, 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid, reflects its structural configuration. The indole nucleus is substituted with chlorine at position 7, fluorine at position 5, and a methyl group at position 4, while a carboxylic acid functional group is attached to position 3 . The SMILES notation for the compound is CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O, and its InChIKey is DSEMKMHGQZYZHH-UHFFFAOYSA-N .

Key Structural Characteristics:

  • Halogen Substitutions: Chlorine and fluorine atoms at positions 7 and 5, respectively, enhance electronegativity and influence molecular interactions.

  • Methyl Group: The methyl substituent at position 4 contributes to steric effects and lipophilicity.

  • Carboxylic Acid Moiety: The -COOH group at position 3 enables hydrogen bonding and salt formation, critical for solubility and binding affinity.

Physicochemical Properties

The compound’s properties are derived from computational and experimental data :

PropertyValue
Molecular Weight227.62 g/mol
XLogP3-AA2.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count1
Topological Polar Surface53.1 Ų
Monoisotopic Mass227.0149343 Da

The relatively high XLogP3-AA value (2.7) indicates moderate lipophilicity, suggesting potential membrane permeability. The topological polar surface area (53.1 Ų) aligns with compounds capable of moderate solubility in aqueous environments .

Synthesis and Production

  • Electrophilic Substitution: Introduction of halogens using agents like SOCl2\text{SOCl}_2 or Selectfluor\text{Selectfluor}.

  • Friedel-Crafts Alkylation: For methyl group incorporation.

  • Carboxylic Acid Functionalization: Achieved through oxidation or hydrolysis of ester precursors .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific methodologies for this compound remain undocumented in publicly available sources .

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